molecular formula C17H20N2OS B4708908 N-(2,5-dimethylphenyl)-N'-(2-ethoxyphenyl)thiourea

N-(2,5-dimethylphenyl)-N'-(2-ethoxyphenyl)thiourea

Cat. No. B4708908
M. Wt: 300.4 g/mol
InChI Key: XNUKECKCVRVIER-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as DMET, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMET is a thiourea derivative, and its unique chemical structure makes it a promising candidate for a wide range of applications, including medicinal chemistry, material science, and biological research.

Mechanism of Action

The exact mechanism of action of DMET is not fully understood. However, it is believed that DMET exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins in the body. For example, DMET has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
DMET has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, DMET has been found to exhibit antioxidant properties, which may be beneficial for the treatment of various diseases. DMET has also been shown to have a positive effect on lipid metabolism, which may be useful for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMET is its unique chemical structure, which makes it a promising candidate for a wide range of applications. However, DMET also has several limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on DMET. One area of interest is the development of new synthetic methods for DMET, which could improve the efficiency and yield of the synthesis process. Another area of interest is the investigation of the potential applications of DMET in the field of material science, as its unique chemical structure may make it useful for the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of DMET, which could lead to the development of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

DMET has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. DMET has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-4-20-16-8-6-5-7-14(16)18-17(21)19-15-11-12(2)9-10-13(15)3/h5-11H,4H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUKECKCVRVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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